Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antitumor Potential : One study focused on synthesizing a series of compounds with a pyrazolo[1,5-c][1,3]benzoxazin-5-yl structure, evaluating them for antitumor and anti-inflammatory activities. The research found that compounds containing the thiazolidin-4-one fragment showed promising biological activity, suggesting potential applications in cancer and inflammation treatment (Horishny et al., 2020).
Antimicrobial Activities : Another study synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial properties. The research highlighted the synthesis process and the biological efficacy of these compounds against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity : Research into substituted phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives aimed to discover novel Protox inhibitors. Preliminary bioassays indicated high bioactivity for certain compounds, especially in inhibiting weed growth at low dosages, showcasing their potential as effective herbicides (Zhou et al., 2010).
Chemical Synthesis and Properties
Chemical Synthesis : Efforts in chemical synthesis have led to the development of novel compounds with benzoxazin-5-yl structures, exploring their photophysical properties and potential applications in fields like imaging and fluorescence. These studies contribute to our understanding of the compound's chemical behavior and potential utility in various scientific and industrial applications (Kim et al., 2021).
Structural and Molecular Studies : Structural determination and molecular studies of benzoxazinone derivatives have provided insights into their chemical properties and potential uses. For example, research on the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate highlighted the impact of substituents on luminescence and quantum yield, suggesting applications in materials science and photophysical research (Kim et al., 2021).
Properties
IUPAC Name |
methyl 4-[7-methoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-19-7-4-6-18(14-19)21-15-22-20-8-5-9-23(31-2)24(20)33-25(28(22)27-21)16-10-12-17(13-11-16)26(29)32-3/h4-14,22,25H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBTVZASNQQZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.